

Structure-activity relationship (SAR) studies of 6,7-dimethoxy substituted isoquinolines

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Compound of Interest

Compound Name: 6,7-Dimethoxy-3,4-dihydroisoquinoline

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A Comprehensive Comparison of 6,7-Dimethoxy Substituted Isoquinolines in Overcoming Multidrug Resistance

The 6,7-dimethoxy substituted isoquinoline scaffold has emerged as a significant pharmacophore in the development of agents that can reverse multidrug resistance (MDR) in cancer cells. This guide provides a detailed comparison of the structure-activity relationships (SAR) of various derivatives, focusing on their efficacy as P-glycoprotein (P-gp) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals.

Structure-Activity Relationship Overview

The core of the active compounds is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. Modifications at various positions on this scaffold have been explored to optimize potency and selectivity as MDR reversal agents. Key structural modifications and their impact on activity are summarized below.

Core Scaffold and Key Substitution Points

The following diagram illustrates the basic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold and highlights the key positions where substitutions have been shown to influence biological activity.

Caption: Core scaffold and key points for substitution.

Comparative Biological Activity

The following tables summarize the in vitro activity of various 6,7-dimethoxy substituted isoquinoline derivatives as P-gp inhibitors. The data is compiled from multiple studies to provide a comparative overview.

Table 1: P-gp Inhibitory Activity of N-Substituted Tetrahydroisoquinolines

Compound ID	N-Substituent	Cell Line	IC50 (μM)	Reversal Fold	Reference
6e	3-(4,5-dimethoxyphenyl)propyl	K562/A02	0.66	24.13	[1]
6h	3-(3,4,5-trimethoxyphenyl)propyl	K562/A02	0.65	24.50	[1]
7c	2-(4,5-dimethoxyphenyl)ethyl	K562/A02	0.96	16.59	[1]
4	2-phenethyl	-	0.3 (EC50)	-	[2]
10	N/A	-	0.33 (EC50)	-	[2]
41	Optimized proprietary structure	Eca109/VCR	-	467.7	[3]
Verapamil	(Standard)	K562/A02	-	-	[1]

IC50 values represent the concentration required to inhibit 50% of the target activity. Reversal Fold indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the compound.

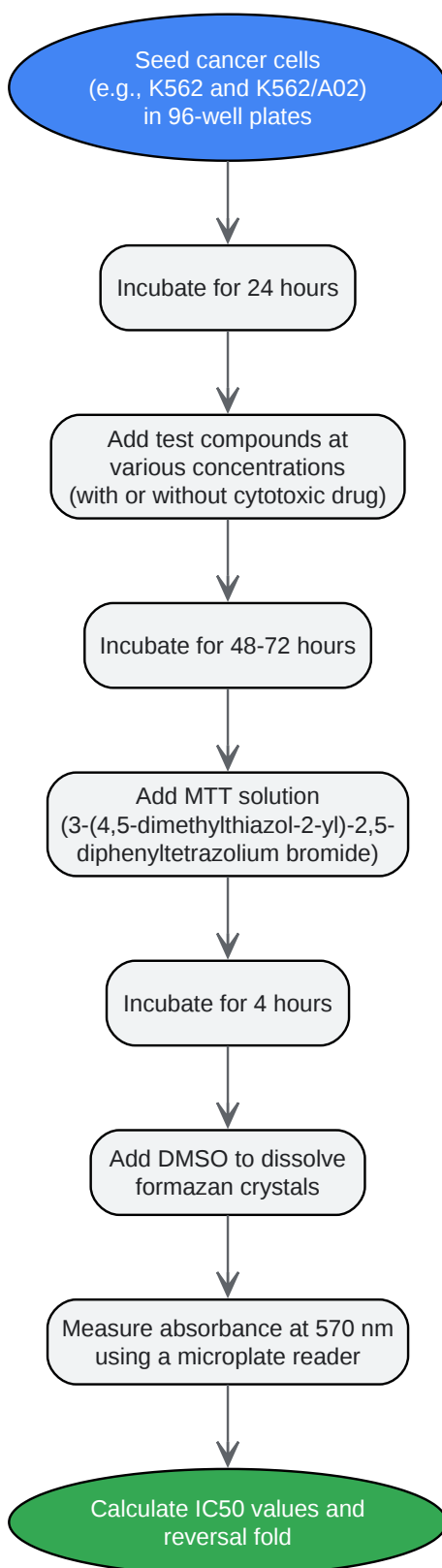
Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity and MDR Reversal

This assay is used to assess cell viability and the ability of the compounds to reverse drug resistance.

Workflow:



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Caption: Workflow for the MTT cytotoxicity assay.

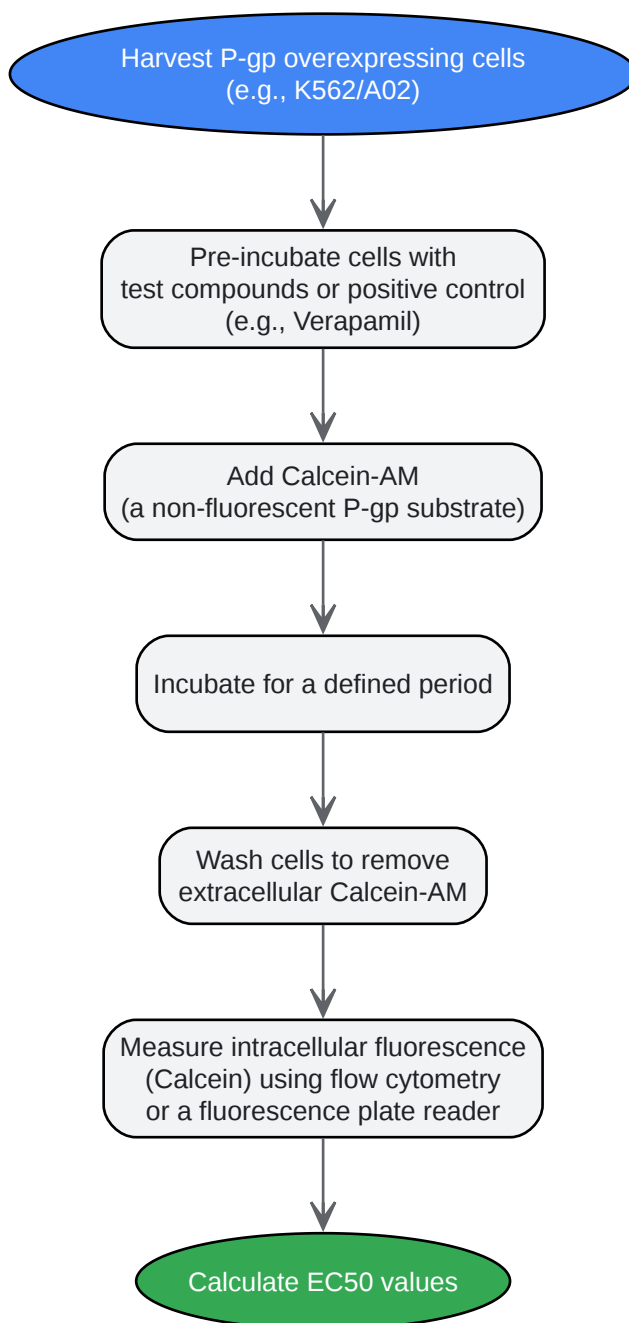
Detailed Steps:

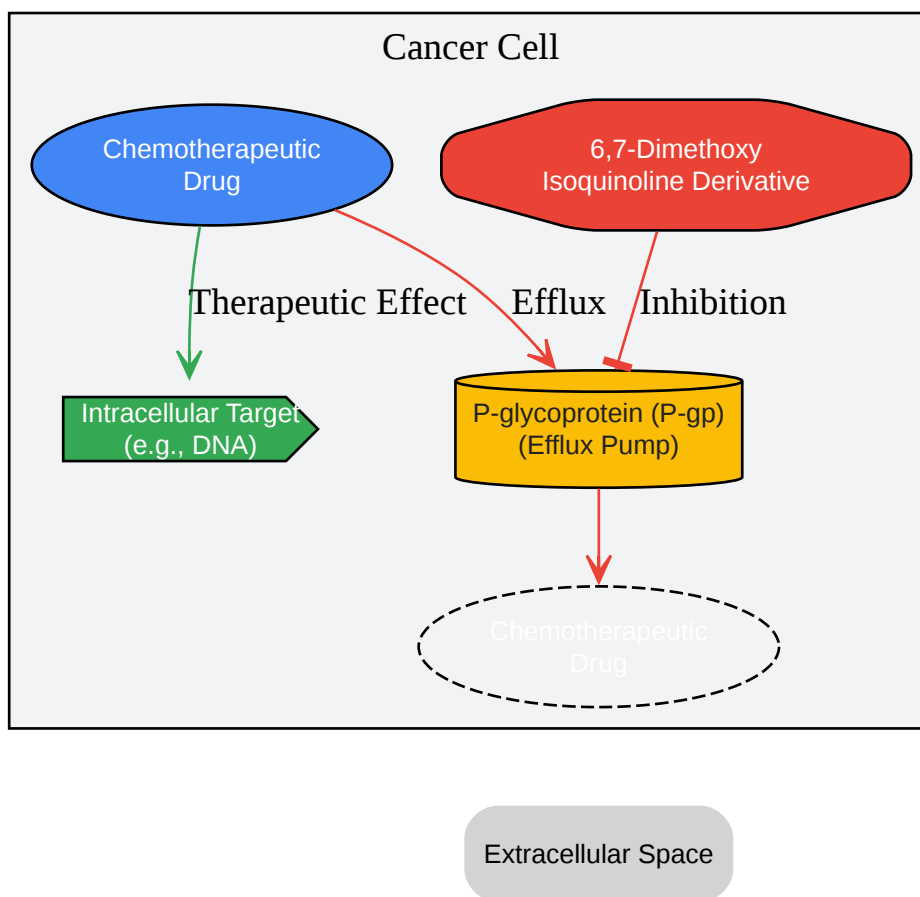
- Cancer cells (both sensitive and resistant strains, e.g., K562 and K562/A02) are seeded in 96-well plates at a density of 5×10^4 cells/mL and incubated for 24 hours.
- The cells are then treated with various concentrations of the 6,7-dimethoxy substituted isoquinoline derivatives, either alone to determine their intrinsic cytotoxicity or in combination with a cytotoxic drug (e.g., doxorubicin) to assess MDR reversal.
- After a 48-72 hour incubation period, MTT solution is added to each well and incubated for an additional 4 hours.
- The medium is then removed, and DMSO is added to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The IC₅₀ values are calculated from the dose-response curves. The reversal fold is calculated by dividing the IC₅₀ of the cytotoxic drug alone by the IC₅₀ of the cytotoxic drug in the presence of the test compound.

P-gp Efflux Pump Inhibition Assay (Calcein-AM Efflux)

This assay directly measures the ability of the compounds to inhibit the P-gp efflux pump.

Workflow:





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References

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